SARS-CoV-2 nsp13-IN-1

CAS No.: 1005304-44-8

Cat. No.: VC6182077

Molecular Formula: C27H20N4O2

Molecular Weight: 432.483

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005304-44-8 |

|---|---|

| Molecular Formula | C27H20N4O2 |

| Molecular Weight | 432.483 |

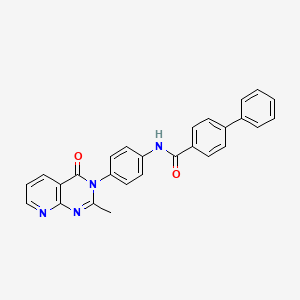

| IUPAC Name | N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide |

| Standard InChI | InChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32) |

| Standard InChI Key | YQMFYRIEVDLXHD-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Introduction

NSP13 Helicase as a Therapeutic Target

Structural and Mechanistic Features of NSP13

SARS-CoV-2 NSP13 is a superfamily 1B helicase that unwinds double-stranded RNA or DNA in a 5′ to 3′ direction using energy from ATP hydrolysis . Structural analyses reveal two highly conserved druggable pockets: one in the nucleotide-binding domain and another near the RNA-binding interface . Crystal structures of NSP13 in apo, phosphate-bound, and AMP-PNP–bound states demonstrate conformational flexibility between "open" and "closed" states, which are critical for its translocation mechanism . These structural dynamics are modulated by interactions with the viral RNA-dependent RNA polymerase (NSP12) and accessory proteins (NSP7, NSP8), which enhance helicase processivity .

Functional Roles in Viral Pathogenesis

Beyond its helicase activity, NSP13 exhibits RNA 5′ triphosphatase activity, essential for viral mRNA capping . Additionally, NSP13 suppresses host innate immunity by recruiting TBK1 to p62 for autophagic degradation, thereby inhibiting type I interferon production . This dual role in viral replication and immune evasion underscores its therapeutic relevance .

Landscape of NSP13 Inhibitors

Fragment-Based Screening and Druggability

A crystallographic fragment screen against NSP13 identified 65 fragment hits across 52 datasets, with binding hotspots in the nucleotide and RNA-binding channels . These fragments, though low in potency, provide chemical starting points for structure-guided optimization . Notably, the RNA-binding pocket is among the most conserved regions in the SARS-CoV-2 proteome, making it a robust target for broad-spectrum antivirals .

Allosteric Inhibition Strategies

Punicalagin, a natural compound, inhibits NSP13 by binding to an allosteric site at the interface of domains 1A and 2A (KD = 21.6 nM), disrupting ATP hydrolysis and substrate binding . This mechanism, validated in cell-based assays (EC50 = 196–347 nM), illustrates the potential for non-competitive inhibition .

Recombinant SARS-CoV-2 NSP13 exhibits a preference for ssDNA over ssRNA in helicase and ATPase assays, with unwinding rates 2–3 times higher for DNA substrates . This bias informs substrate design for inhibitor screening, as compounds may differentially target DNA- or RNA-bound states .

Kinetic Parameters of Inhibitor Binding

Table 1 summarizes kinetic data for representative NSP13 inhibitors:

Challenges and Future Directions

Optimization of Fragment Hits

Fragment-based drug discovery (FBDD) faces hurdles in achieving nanomolar potency. Strategies such as fragment merging or growing, guided by NSP13’s high-resolution structures, could enhance affinity .

Synergy with Existing Antivirals

Combining NSP13 inhibitors with polymerase inhibitors (e.g., remdesivir) or protease inhibitors (e.g., nirmatrelvir) may improve efficacy and reduce resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume